



# 4'-Methoxyacetophenone CAS number and properties

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Compound of Interest		
Compound Name:	4'-Methoxyacetophenone	
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An In-depth Technical Guide to 4'-Methoxyacetophenone

Authored for: Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**4'-Methoxyacetophenone**, also identified by its CAS number 100-06-1, is an aromatic ketone of significant interest across diverse scientific and industrial domains.[1][2][3][4] Characterized by a methoxy group substituted at the para-position of an acetophenone structure, this compound serves as a pivotal intermediate in the synthesis of pharmaceuticals, a key component in the fragrance and flavor industry, and a precursor for UV absorbing agents.[4][5] [6][7] Its versatile chemical reactivity and notable physicochemical properties make it a valuable building block in organic synthesis for creating more complex molecules, including dyes and polymers.[4] This technical guide provides a comprehensive overview of **4'-Methoxyacetophenone**, detailing its chemical and physical properties, spectroscopic data,

# **Chemical and Physical Properties**

**4'-Methoxyacetophenone** is a white to pale yellow crystalline solid at room temperature with a characteristic sweet, floral aroma.[4][7][8][9] It is also known by several synonyms, including 4-acetylanisole, p-methoxyacetophenone, and 1-(4-methoxyphenyl)ethanone.[2][3][9]

synthesis protocols, key applications in drug development, and safety information.

Table 1: Physicochemical Properties of 4'-Methoxyacetophenone



Property	Value	Citations
CAS Number	100-06-1	[1][2][3][4]
Molecular Formula	C9H10O2	[1][2][4][10]
Molecular Weight	150.17 g/mol	[1][2][5]
Appearance	White to pale yellow crystalline solid	[4][7][8][9]
Odor	Sweet, floral, nutty, vanilla-like	[1][5][9]
Melting Point	36-40 °C	[4][9][11]
Boiling Point	258-260 °C (at 760 mmHg); 152-154 °C (at 26 mmHg)	[4][9][11]
Density	1.0818 g/cm3 at 41 °C	[9][12]
Flash Point	138 °C (open cup)	[9][11][12]
Solubility	Soluble in ethanol, ether, acetone, chloroform, propylene glycol. Insoluble in water, glycerin, mineral oil.	[9][12][13]
logP (Octanol/Water)	1.74	[12]

# **Spectroscopic Data**

The structural elucidation of **4'-Methoxyacetophenone** is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for 4'-Methoxyacetophenone



Technique	Data	Citations
<sup>1</sup> H NMR	(CDCl <sub>3</sub> , 400 MHz): δ 7.91 (d, J = 8 Hz, 2H), 6.91 (d, J = 8 Hz, 2H), 3.84 (s, 3H), 2.53 (s, 3H) ppm.	[14]
<sup>13</sup> C NMR	(CDCl <sub>3</sub> , 100 MHz): δ 196.8, 163.5, 130.6, 130.3, 113.7, 55.4, 26.3 ppm.	[14]
FT-IR	Key bands (cm <sup>-1</sup> ): ~1680-1700 (C=O Stretch), ~3000-3100 (Aromatic C-H Stretch), ~2870 & ~2960 (Methyl C-H Stretch), ~1000-1300 (C-O Stretch).	[15]
Mass Spectrometry	Major m/z peaks: 167 (Top Peak), 182 (Second Highest).	[15]
UV-Vis	Absorption peaks observed at 205, 216, and 271 nm in ethanol.	[16]

# **Synthesis and Reactivity**

**4'-Methoxyacetophenone** is primarily synthesized via Friedel-Crafts acylation and can participate in various organic reactions, making it a versatile precursor.

# **Synthesis Pathways**

- Friedel-Crafts Acylation of Anisole: This is the most common industrial method, involving the
  reaction of anisole with acetic anhydride or acetyl chloride in the presence of a Lewis acid
  catalyst, such as aluminum chloride.[1][17] The process is efficient but can generate
  significant acidic waste.[17]
- Alternative Synthesis: Another method involves the acylation of phenol with acetonitrile, followed by a rearrangement reaction and subsequent methoxylation to yield the final product.[8]



## **Key Reactions**

The ketone and the activated aromatic ring of **4'-Methoxyacetophenone** allow it to undergo numerous reactions, including:

- Aldol Condensation: It can react with aldehydes to form chalcones, which are precursors to flavonoids and other biologically active molecules.[1][18]
- Biocatalytic Reduction: Enantioselective reduction of the ketone group can be achieved using biocatalysts to produce chiral alcohols, which are valuable pharmaceutical intermediates.

# Experimental Protocols Protocol 1: Synthesis of 4'-Methoxyacetophenone via Friedel-Crafts Acylation

Objective: To synthesize 4'-Methoxyacetophenone from anisole and acetic anhydride.

### Materials:

- Anisole
- Acetic Anhydride
- Anhydrous Aluminum Chloride (AlCl<sub>3</sub>)
- Dichloromethane (DCM)
- Hydrochloric Acid (HCl), 5% agueous solution
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

### Methodology:

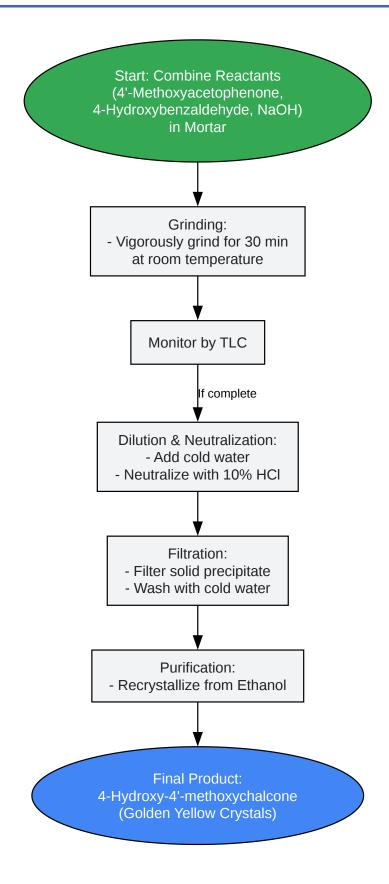


- Set up a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a fume hood.
- Add anhydrous aluminum chloride to the flask, followed by dry dichloromethane. Cool the mixture in an ice bath to 0-5 °C.
- In the dropping funnel, prepare a solution of anisole and acetic anhydride in dichloromethane.
- Add the anisole/acetic anhydride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 5% HCl solution.
- Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from ethanol or by vacuum distillation to yield pure **4'-Methoxyacetophenone**.









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